![molecular formula C21H24ClN3O2S2 B2469414 (E)-N-(6-甲基苯并[d]噻唑-2-基)-N-(2-吗啉基乙基)-3-(噻吩-2-基)丙烯酰胺盐酸盐 CAS No. 1217255-34-9](/img/structure/B2469414.png)

(E)-N-(6-甲基苯并[d]噻唑-2-基)-N-(2-吗啉基乙基)-3-(噻吩-2-基)丙烯酰胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

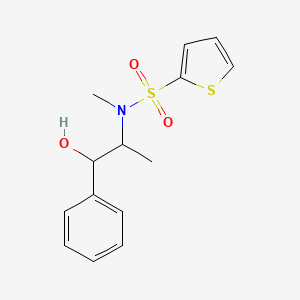

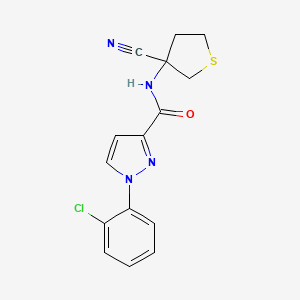

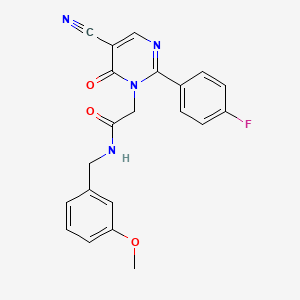

“(E)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride” is a complex organic compound that contains several functional groups, including a benzothiazole ring, a morpholino group, and an acrylamide group . These functional groups suggest that the compound may have interesting chemical and biological properties.

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through coupling reactions . For example, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid to yield benzothiazole derivatives .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, a morpholino group, and an acrylamide group . These groups could potentially participate in various chemical reactions.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzothiazole ring could contribute to its aromaticity and stability, while the morpholino group could potentially increase its solubility in polar solvents .

科学研究应用

Cytotoxic Activity and Anticancer Agents

一系列2-苯胺基吡啶基丙烯酰胺共轭物,类似于(E)-N-(6-甲基苯并[d]噻唑-2-基)-N-(2-吗啉基乙基)-3-(噻吩-2-基)丙烯酰胺盐酸盐的结构,已经合成并评估其对各种人类癌细胞系的细胞毒活性。这些化合物显示出有希望的细胞毒性,特别是对A549人类肺腺癌上皮细胞系具有特异性,表明它们有潜力作为抗癌药物(Kamal et al., 2014)。

Synthesis and Characterization

该化合物已在合成和表征具有潜在药理活性的相关化合物的背景下进行研究。例如,对乙酸乙酯基-5-氨基-3-甲基苯并[b]噻吩-2-羧酸酯及其衍生物的研究探讨了类似化合物的化学反应和潜在应用(Chapman et al., 1971)。

Activity on Potassium Channels

类似化合物,如(S,E)-N-[1-(3-杂环芳基)乙基]-3-(2-氟苯基)丙烯酰胺,已被发现对KCNQ2钾通道具有活性。这些发现表明在神经或心脏疾病中可能有应用(L'Heureux et al., 2005)。

Antitumor and Antifungal Activities

类似化合物的衍生物已被研究其抗肿瘤和抗真菌活性。将特定基团,如取代噻唑,引入这些化合物已经显示出对某些细胞和真菌的显著活性(El-bayouki et al., 2011)。

Antimycobacterial Activity

类似于该化合物的新化合物,如5-氯-2-(噻吩-2-基)-7,8-二氢喹啉-6-甲酰胺,已被合成并评估其抗结核活性。这些化合物已显示出对结核分枝杆菌的有希望的结果,表明在治疗结核病中具有潜力(Marvadi et al., 2020)。

未来方向

作用机制

Target of Action

The primary targets of this compound, also known as Ohtuvayre, are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.

Mode of Action

Ohtuvayre acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular levels. This results in the relaxation of smooth muscle cells and reduction of inflammation, combining bronchodilator and non-steroidal anti-inflammatory effects in one molecule .

Biochemical Pathways

The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can activate protein kinase A (PKA), which in turn phosphorylates multiple targets leading to a variety of cellular responses, including relaxation of smooth muscle cells and reduction of inflammatory responses .

Result of Action

The result of Ohtuvayre’s action is the maintenance treatment of chronic obstructive pulmonary disease (COPD) in adult patients . Its unique mechanism of action allows it to provide both bronchodilation and anti-inflammatory effects, helping to alleviate the symptoms of COPD .

Action Environment

The action, efficacy, and stability of Ohtuvayre can be influenced by various environmental factors. It’s worth noting that Ohtuvayre is delivered directly to the lungs through a standard jet nebulizer, which may help to ensure consistent delivery and action .

属性

IUPAC Name |

(E)-N-(6-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-thiophen-2-ylprop-2-enamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2S2.ClH/c1-16-4-6-18-19(15-16)28-21(22-18)24(9-8-23-10-12-26-13-11-23)20(25)7-5-17-3-2-14-27-17;/h2-7,14-15H,8-13H2,1H3;1H/b7-5+; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOIYBKXFAPRREM-GZOLSCHFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C=CC4=CC=CS4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)/C=C/C4=CC=CS4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol](/img/structure/B2469335.png)

![N-(4-fluorophenyl)-N-(3-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2469337.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(2-oxo-2-phenylacetyl)benzoate](/img/structure/B2469347.png)

![(E)-4-(Dimethylamino)-N-[(5-fluoro-1H-benzimidazol-4-yl)methyl]but-2-enamide](/img/structure/B2469352.png)